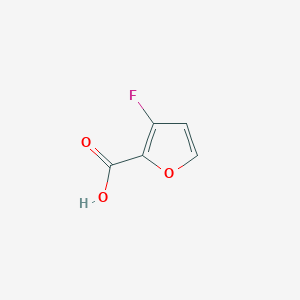

3-fluorofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBMVGOLZGLUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Fluorofuran-2-Carboxylic Acid (CAS 1211527-72-8)

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Part 1: Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 3-fluorofuran-2-carboxylic acid (CAS 1211527-72-8) represents a high-value scaffold. It serves as a bioisostere for the ubiquitous 2-furoic acid, offering a precise tool for modulating physicochemical properties without significantly altering steric volume.

The strategic incorporation of the fluorine atom at the C3 position provides three critical advantages over the non-fluorinated parent:

-

pKa Modulation: The electron-withdrawing nature of fluorine inductively stabilizes the carboxylate anion, lowering the pKa and altering the ionization state at physiological pH.

-

Metabolic Blocking: The C3 position in furan rings is a common site for oxidative metabolism (e.g., by CYP450s). Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life of the parent drug.

-

Conformational Bias: Through the "gauche effect" and dipole-dipole interactions, the C3-fluorine can lock the conformation of adjacent substituents (e.g., amides), reducing the entropic penalty of binding to a target protein.

Part 2: Physicochemical Profile[1][2][3]

The following data aggregates calculated and predicted properties based on structural analogs (e.g., 3-fluoropyridine-2-carboxylic acid and 2-furoic acid), as direct experimental data for this specific CAS is limited in open literature.

Table 1: Key Physicochemical Properties

| Property | Value (Predicted/Experimental) | Context & Significance |

| Molecular Formula | C₅H₃FO₃ | -- |

| Molecular Weight | 130.07 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| Physical State | White to Off-White Solid | Typical for small heteroaromatic acids. |

| Melting Point | 135–145 °C (Predicted) | Higher than 2-furoic acid (133°C) due to dipole interactions. |

| pKa (Acid) | ~2.6 – 2.9 (Predicted) | More acidic than 2-furoic acid (pKa 3.16) due to inductive effect of F at C3. |

| LogP | ~0.6 – 0.9 | Maintains high water solubility; suitable for oral bioavailability. |

| H-Bond Donors | 1 (COOH) | Standard carboxylic acid functionality.[1] |

| H-Bond Acceptors | 3 (F, O-ring, C=O) | Fluorine acts as a weak acceptor; Ring oxygen is a weak acceptor. |

Part 3: Synthetic Methodologies

Accessing this compound requires bypassing the inherent instability of the 3-fluorofuran ring. Two primary routes are recommended: Halogen Exchange (Halex) for converting precursors, and Directed Lithiation for high-precision functionalization.

Protocol A: Transition Metal-Catalyzed Fluorination (The Halex Route)

This route is preferred for scale-up, utilizing the more stable 3-bromofuran-2-carboxylate esters as starting materials.

Reagents:

-

Substrate: Ethyl 3-bromofuran-2-carboxylate

-

Fluorine Source: AgF (Silver Fluoride) or CsF (Cesium Fluoride)

-

Catalyst: Pd(OAc)₂ / Biaryl Phosphine Ligand (e.g., tBuBrettPhos)

Workflow Diagram:

Figure 1: Step-wise synthesis via Palladium-catalyzed halogen exchange.

Protocol B: Directed Ortho-Lithiation (Lab Scale)

If 3-fluorofuran is available or generated in situ, the directing effect of the ring oxygen allows for exclusive C2 functionalization.

-

Cooling: Dissolve 3-fluorofuran in anhydrous THF under Argon. Cool to -78°C.[2]

-

Lithiation: Add n-BuLi (1.1 eq) dropwise. The fluorine atom and ring oxygen facilitate deprotonation at C2, forming the 2-lithio-3-fluorofuran species.

-

Quench: Bubble dry CO₂ gas through the solution for 30 minutes.

-

Workup: Quench with dilute HCl. Extract with Ethyl Acetate. The product precipitates upon acidification.

Expert Insight: The presence of fluorine at C3 makes the C2 proton significantly more acidic than in unsubstituted furan, but the resulting organolithium species is thermally unstable. Maintain temperatures strictly below -70°C to avoid ring fragmentation (benzyne-like pathways).

Part 4: Reactivity & Derivatization

Understanding the electronic landscape of CAS 1211527-72-8 is crucial for successful downstream chemistry.

Amide Coupling (Drug Synthesis)

The C2-carboxylic acid is less electrophilic than typical benzoic acids due to the electron-rich furan ring, but the C3-fluorine partially compensates for this by withdrawing electron density.

-

Recommendation: Use HATU or T3P (Propylphosphonic anhydride) for amide couplings. Standard EDC/HOBt conditions may be sluggish.

-

Causality: The fluorine atom reduces the pKa, making the carboxylate less nucleophilic; however, once activated (e.g., as an active ester), the carbonyl carbon is more electrophilic than in 2-furoic acid, accelerating the amine attack.

Decarboxylative Cross-Coupling

This scaffold is an excellent candidate for Minisci-type reactions or decarboxylative arylation.

-

Mechanism: Ag(I)-catalyzed decarboxylation generates a nucleophilic radical at C2.

-

Application: Rapidly generating 2-aryl-3-fluorofurans without handling unstable organometallics.

Part 5: Medicinal Chemistry Decision Framework

When should a researcher select CAS 1211527-72-8 over 2-furoic acid? Use the following decision tree to validate the design choice.

Figure 2: Strategic decision tree for scaffold selection in lead optimization.

Part 6: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

-

Handling Protocol:

-

Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). Fluorinated carboxylic acids can be hygroscopic.

-

Cold Storage: Recommended storage at 2-8°C to prevent slow decarboxylation over extended periods.

-

PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood for all solid handling to avoid inhalation of dust.

-

References

-

Synthesis of 3-bromofuran-2-carboxylic acid (Precursor)

-

General Reactivity of Fluorinated Furoic Acids

-

Title: 3-Fluoro-2-thiophenecarboxylic acid (Analogous Chemistry).[6]

- Source: CymitQuimica Technical D

-

-

Medicinal Chemistry Applications (Fluorine Effect)

-

pKa and Bioisosterism

- Title: Carboxylic Acid (Bio)Isosteres in Drug Design.

- Source: PMC / NIH.

-

URL:[Link]

Sources

- 1. library.gwu.edu [library.gwu.edu]

- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CAS 32431-84-8: 3-Fluoro-2-thiophenecarboxylic acid [cymitquimica.com]

Strategic Utilization of 3-Fluorofuran-2-Carboxylic Acid in Medicinal Chemistry

Executive Summary

3-Fluorofuran-2-carboxylic acid (CAS: 1211527-72-8 ) represents a high-value, fluorinated heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] While less ubiquitous than its 5-fluoro isomer, the 3-fluoro variant offers a distinct vector for modulating the physicochemical properties of furan-based scaffolds. By introducing a fluorine atom at the C3 position—proximal to the carboxylate—medicinal chemists can significantly influence the pKa, metabolic stability, and dipole moment of the parent molecule without substantial steric perturbation.

This guide details the physicochemical profile, synthetic accessibility, and strategic application of this molecule, providing a robust framework for its integration into lead optimization campaigns.

Part 1: Physicochemical Profile & Core Data

The introduction of fluorine at the C3 position creates a strong inductive effect (

Key Molecular Data[2][3][4][5]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1211527-72-8 | Verified for the specific 3-fluoro isomer.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 130.07 g/mol | Exact Mass: 130.0066 |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere. |

| Predicted pKa | ~2.6 – 2.9 | More acidic than 2-furoic acid (pKa 3.16) due to ortho-fluorine electron withdrawal. |

| H-Bond Donors/Acceptors | 1 / 3 | |

| Rotatable Bonds | 1 | C2-COOH bond rotation is sterically influenced by C3-F. |

Part 2: The "Fluorine Effect" in Furan Scaffolds

In drug design, the strategic replacement of hydrogen with fluorine (H

-

Metabolic Blocking: The C3 position in furan rings is susceptible to oxidative metabolism (ring opening) by cytochrome P450 enzymes. Fluorine blocks this site, extending the half-life (

) of the pharmacophore. -

pKa Modulation: The strong electronegativity of fluorine lowers the pKa of the adjacent carboxylic acid. In amide derivatives, this lowers the electron density on the carbonyl, potentially increasing the hydrogen bond acidity of the N-H (if coupled as an amide).

-

Conformational Locking: Through the gauche effect and electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen, the 3-fluoro substituent can lock the carboxylic acid (or derived amide) into a preferred conformation, reducing the entropic penalty of binding to a target protein.

Diagram 1: Mechanistic Impact of C3-Fluorination

Caption: The C3-fluorine atom acts as a multiparametric modulator, simultaneously influencing stability, acidity, and conformation.

Part 3: Synthetic Methodology

Direct electrophilic fluorination of furan-2-carboxylic acid is challenging due to the electron-rich nature of the furan ring, which often leads to polymerization or non-selective polyfluorination.

The most robust route for research-scale synthesis involves Lithium-Halogen Exchange starting from the 3-bromo precursor, followed by trapping with an electrophilic fluorinating agent (NFSI).

Protocol: Synthesis via Metal-Halogen Exchange

Note: This protocol requires strictly anhydrous conditions.

Reagents Required:

-

Starting Material: Ethyl 3-bromofuran-2-carboxylate (CAS 32460-09-6).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Base: n-Butyllithium (n-BuLi), 1.6M in hexanes.

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).

-

Hydrolysis Base: Lithium Hydroxide (LiOH).[3]

Step-by-Step Workflow:

-

Cryogenic Lithiation:

-

Dissolve ethyl 3-bromofuran-2-carboxylate (1.0 eq) in anhydrous THF under Argon.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add n-BuLi (1.1 eq) dropwise over 20 minutes. Critical: Maintain temp < -70°C to prevent ring fragmentation (furan ring opening).

-

Stir for 30 minutes to generate the 3-lithiofuran species.

-

-

Electrophilic Fluorination:

-

Dissolve NFSI (1.2 eq) in anhydrous THF.

-

Add the NFSI solution dropwise to the lithiated furan at -78°C.

-

Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Add saturated aqueous

. Extract with Ethyl Acetate.[1] -

Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate Ethyl 3-fluorofuran-2-carboxylate.

-

-

Saponification (Hydrolysis):

-

Dissolve the ester in THF:Water (3:1).

-

Add LiOH (2.0 eq) and stir at ambient temperature for 2 hours.

-

Acidify with 1M HCl to pH 2.

-

Extract with EtOAc, dry over

, and concentrate to yield This compound .

-

Diagram 2: Synthetic Pathway

Caption: Stepwise conversion of the 3-bromo precursor to the target acid via lithiation and electrophilic trapping.

Part 4: Handling and Analytics

Due to the electron-withdrawing nature of the fluorine, the carboxylic acid proton is relatively acidic. The compound should be handled with standard PPE for organic acids.

Analytical Standards (Self-Validation)

To verify the identity of the synthesized or purchased material, use the following expected spectral signatures:

-

19F NMR: Expect a singlet (or doublet if coupling with H4/H5) in the range of -110 to -130 ppm (relative to

). This is the definitive test for fluorine incorporation. -

1H NMR (DMSO-d6):

- ~13.0 ppm (Broad s, 1H, COOH).

- ~7.8 ppm (dd, 1H, H5).

- ~6.9 ppm (dd, 1H, H4).

-

Note: Look for H-F coupling constants (

) to confirm the regiochemistry.

-

Mass Spectrometry (ESI-): Look for

peak at 129.07 m/z .

Storage

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Stability: Stable in solid form. Avoid prolonged exposure to strong bases which may induce defluorination or ring opening over time.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for Furan-2-carboxylic acid derivatives.

-

Source:

-

Fluorine in Medicinal Chemistry

-

Synthetic Methodology (Analogous 3-Bromo Route)

-

Synthesis of 3-Bromofuran-2-carboxylic acid.[6] ChemicalBook Protocols.

-

Source:

-

-

CAS Verification

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 3. library.gwu.edu [library.gwu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 3-Fluorofuran-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Inferred Physicochemical Properties

3-Fluorofuran-2-carboxylic acid is a halogenated heterocyclic compound. Its structure consists of a furan ring, a carboxylic acid group at position 2, and a fluorine atom at position 3. The presence of the electron-withdrawing fluorine atom and the acidic carboxylic acid group dictates its reactivity and influences its toxicological profile. The fluorine substitution is expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated parent, furan-2-carboxylic acid.

Chemical Structure:

| Property | Inferred Value / Information | Source / Rationale |

| Molecular Formula | C₅H₃FO₃ | PubChemLite[1] |

| Molecular Weight | 130.07 g/mol | Calculated |

| IUPAC Name | This compound | PubChemLite[1] |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogues like 2-furoic acid and 3-fluorothiophene-2-carboxylic acid.[2] |

| Melting Point | Not determined. Likely >100 °C. | The parent compound, 2-furoic acid, has a melting point of 128-132 °C.[2] |

| Boiling Point | Not determined. | 2-furoic acid boils at 230-232 °C.[2] |

| Solubility | Expected to have some solubility in water and higher solubility in polar organic solvents. | The parent compound is water-soluble.[2] |

Section 2: Hazard Identification and Inferred GHS Classification

Based on a consistent hazard profile observed across furan-carboxylic acids and various fluorinated aromatic carboxylic acids, this compound should be handled as a hazardous substance.[3][4] The primary hazards are associated with its irritant properties.

| GHS Classification | Details |

| Pictogram |  |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. [4][5][6]H319: Causes serious eye irritation. [4][6]H335: May cause respiratory irritation. [3][4] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P264: Wash skin thoroughly after handling.[2][5]P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.[2][4][5]Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]P312: Call a POISON CENTER or doctor if you feel unwell.[4]P332+P313: If skin irritation occurs: Get medical advice/attention.[5][6]P337+P313: If eye irritation persists: Get medical advice/attention.[2][6]Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][7]P405: Store locked up.[4]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4][7] |

Section 3: Risk Assessment and Control Hierarchy

The primary directive in handling this compound is the minimization of exposure. The compound is a fine, potentially airborne powder, and its irritant nature necessitates a stringent control strategy. The hierarchy of controls provides a systematic approach to managing risk.

Caption: Hierarchy of controls for mitigating exposure risk.

Causality Behind Experimental Choices:

-

Use of a Fume Hood: The potential for respiratory irritation (H335) makes it mandatory to handle the solid powder and its solutions within a chemical fume hood. This engineering control captures dust and vapors at the source, preventing inhalation.

-

Avoiding Dust Generation: As a solid, the primary inhalation risk comes from airborne dust. Protocols should be designed to minimize this, such as careful weighing and gentle handling. Using a spatula instead of pouring the powder can significantly reduce dust.

-

Incompatible Materials: Carboxylic acids are incompatible with strong bases (exothermic neutralization reaction) and strong oxidizing agents.[3] Segregated storage is crucial to prevent accidental contact and hazardous reactions.

Section 4: Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Don PPE: Put on all required PPE as detailed in Section 5.

-

Weighing: Conduct all weighing of the solid powder inside the fume hood. Use a draft shield if necessary to get an accurate reading, but do not compromise containment.

-

Transfer: Use a spatula to transfer the solid. If making a solution, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After use, securely seal the container. Decontaminate the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.

Storage Protocol:

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[8]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8]

-

Incompatibilities: Store separately from strong oxidizing agents and strong bases.[3]

Disposal Protocol:

-

Waste Stream: Dispose of this compound and any contaminated materials (e.g., weigh boats, gloves) as hazardous chemical waste.

-

Regulations: Do not dispose of down the drain or in regular trash. All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 5: Personal Protective Equipment (PPE) Protocol

Proper PPE is essential as the final barrier between the researcher and the chemical.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Handling Solid | Chemical safety goggles AND a face shield. | Nitrile gloves (double-gloving recommended). Inspect for tears before use. | Closed-toe shoes, long pants, and a lab coat. | Required: Use within a certified chemical fume hood. |

| Handling Solutions | Chemical safety goggles. | Nitrile gloves. | Closed-toe shoes, long pants, and a lab coat. | Required: Use within a certified chemical fume hood. |

Section 6: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Section 7: Fire-Fighting Measures

-

Flammability: The compound is expected to be a combustible solid. Dust may form an explosive mixture with air under certain conditions.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.

-

Unsuitable Media: A solid water stream may be ineffective and could spread the material.

-

Hazardous Combustion Products: In case of fire, toxic fumes may be released, including carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Section 8: Toxicological and Ecological Profile (Inferred)

Toxicological Information:

-

Acute Toxicity: No specific data is available for this compound. Based on its analogues, it is expected to be an irritant to the skin, eyes, and respiratory system.[3][4]

-

Chronic Toxicity: No data available.

-

Carcinogenicity/Mutagenicity: No data available. The parent compound, 2-furoic acid, was negative in an Ames test for mutagenicity.[2]

Ecological Information:

-

There is no specific ecological data available for this compound. It should not be allowed to enter drains or the environment. Its impact on aquatic and terrestrial life is unknown.

References

-

Tokyo Chemical Industry Co., Ltd. Safety Data Sheet for 2-Furancarboxylic Acid.

-

ChemicalBook. Safety Data Sheet for 2-Furoic acid. (2026-01-31).

-

Cayman Chemical. Safety Data Sheet for 5-Hydroxymethyl-2-furancarboxylic Acid. (2025-08-22).

-

S D Fine-Chem Limited. GHS Safety Data Sheet for 2-FUROIC ACID 98%.

-

PubChem. Laboratory Chemical Safety Summary for 2-Furancarboxylic acid. National Center for Biotechnology Information.

-

Molbase. Safety Data Sheet for 5-(3-FLUOROPHENYL)FURAN-2-CARBOXYLIC ACID.

-

Kishida Chemical Co., Ltd. Safety Data Sheet for 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.

-

PubChemLite. Data for this compound.

-

Fisher Scientific. Safety Data Sheet for 3-Furancarboxylic acid. (2025-12-19).

-

Thermo Fisher Scientific. Safety Data Sheet for 2-Furoic acid. (2025-09-12).

-

AK Scientific, Inc. Safety Data Sheet for 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid.

-

TCI Europe N.V. Safety Data Sheet for Benzofuran-2-carboxylic Acid. (2025-02-10).

-

Achmem. Safety Information for 5-Fluoro-3-methylbenzofuran-2-carboxylic acid.

-

Molbase. Data for 3-Fluoropyridine-2-carboxylic acid.

-

Tokyo Chemical Industry Co., Ltd. Product Information for 3-Fluoro-2-thiophenecarboxylic Acid.

-

Santa Cruz Biotechnology, Inc. Product Information for Furan-2-carboxylic acid (3-amino-propyl)-amide hydrochloride.

-

Sigma-Aldrich. Product Information for 3-Fluorothiophene-2-carboxylic acid.

-

Sigma-Aldrich. Safety Information for Furan-2,3-dicarboxylic acid.

Sources

- 1. PubChemLite - this compound (C5H3FO3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Furoic acid - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. 2-Furancarboxylic Acid | 88-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Validation: 3-Fluorofuran-2-carboxylic Acid

Executive Summary

3-Fluorofuran-2-carboxylic acid (CAS: 1211527-72-8 ) is a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and scaffold hopping. As a bioisostere of 2-fluorobenzoic acid or 3-fluoropyridine-2-carboxylic acid, it offers unique physicochemical properties—specifically, altered metabolic stability and a shifted electrostatic potential surface due to the high electronegativity of the fluorine atom at the C3 position.

Unlike its non-fluorinated analog (2-furoic acid) or the common 3-bromo analog, this compound is not a high-volume commodity . It typically resides in the "Make-on-Demand" or "Building Block" catalogs of specialized synthesis houses. This guide outlines the commercial landscape, defines a rigorous quality assurance (QA) protocol to mitigate the risk of regioisomeric impurities, and provides the technical grounding necessary for its integration into drug development pipelines.[1]

Technical Profile & Physicochemical Properties[1][2][3][4]

Before sourcing, the receiving scientist must understand the "Golden Sample" profile.[1] The fluorine atom at C3 exerts a strong inductive effect (-I), significantly increasing the acidity of the carboxylic acid compared to the parent furan.[1]

| Property | Specification / Value | Notes |

| IUPAC Name | This compound | |

| CAS Registry | 1211527-72-8 | Critical:[2][3] Do not confuse with 3-fluoro-2-thiophenecarboxylic acid (CAS 32431-84-8). |

| Molecular Formula | C₅H₃FO₃ | |

| Molecular Weight | 130.07 g/mol | |

| Appearance | White to off-white crystalline solid | May darken upon storage if traces of acid chloride/anhydride are present. |

| Predicted pKa | ~2.5 – 2.9 | More acidic than 2-furoic acid (pKa 3.16) due to ortho-fluorine electron withdrawal. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in non-polar hydrocarbons (Hexane/Heptane).[1] |

| H-Bond Donors/Acceptors | 1 / 4 | Fluorine acts as a weak acceptor; Oxygen as strong acceptor. |

Commercial Supplier Landscape

The supply chain for CAS 1211527-72-8 is tiered. Because this is a specialized fluorinated intermediate, "In-Stock" status is often volatile.

Tier 1: Primary Manufacturers (Originators)

These vendors typically perform the synthesis (likely Halex or Lithiation/NFSI routes) and hold the primary stock.

-

Enamine: A dominant player in fluorinated building blocks. Likely holds the largest physical inventory or validated synthesis protocols.

-

Namiki Shoji: Known for high-quality specialized Japanese fine chemicals; catalog lists this CAS explicitly.

-

Angene Chemical: Major supplier of heterocyclic building blocks.

Tier 2: Global Distributors (Aggregators)

These suppliers often source from Tier 1 but provide easier logistics (domestic shipping, local currency).[1]

-

Sigma-Aldrich (MilliporeSigma): Often lists via "Marketplace" or "Rare Chemicals" libraries.

-

Combi-Blocks: Frequently stocks fluoro-heterocycles with rapid shipping in the US.

-

Fisher Scientific: Sourced via third-party partnerships.

Sourcing Strategy: The "Make-on-Demand" Risk

For quantities >10g, this compound often shifts to a "Make-on-Demand" status with a lead time of 2-4 weeks. The primary risk in this scenario is batch failure due to difficult fluorination chemistry.

Recommendation: For critical path chemistry, always purchase from two distinct suppliers or request a "proof of stock" (current LCMS/NMR date) before placing a bulk order.[1]

Synthesis Context & Impurity Profiling[1]

Understanding the synthesis is the only way to predict impurities. The most robust route to this compound involves Lithium-Halogen Exchange followed by electrophilic fluorination.

Likely Synthetic Pathway (for Impurity Prediction)

-

Starting Material: 3-Bromofuran-2-carboxylic acid (CAS 14903-90-3) or its ester.

-

Reagents: n-Butyllithium (n-BuLi), NFSI (N-Fluorobenzenesulfonimide).

-

Mechanism: Li-Br exchange generates the 3-lithio species, which attacks NFSI.

Critical Impurities to Monitor

-

Residual Bromide (Precursor): 3-Bromofuran-2-carboxylic acid.[4] Detection: LCMS (M+Br isotope pattern).[1]

-

Protodehalogenation (Byproduct): Furan-2-carboxylic acid (Defluorinated). Detection: 1H NMR (extra proton signal).[1]

-

Regioisomers: 4-fluorofuran-2-carboxylic acid or 5-fluorofuran-2-carboxylic acid. Detection: 1H NMR coupling constants.

Figure 1: Synthetic pathway highlighting the origin of critical impurities.

Quality Assurance Protocol

Upon receipt of the material, the following validation workflow is mandatory. Relying solely on the vendor COA is insufficient for fluorinated regioisomers.

Step 1: Visual Inspection[1]

-

Accept: White to pale yellow crystalline powder.

-

Reject/Purify: Dark brown/black sticky solid (indicates decomposition or polymerization of the furan ring).

Step 2: 1H NMR Validation (The Regioisomer Check)

This is the most critical step. You must distinguish the 3-fluoro isomer from the 4-fluoro or 5-fluoro isomers.

-

Solvent: DMSO-d6 or CDCl3.

-

Expected Signals (3-Fluoro isomer):

-

H4 (Proton at C4): Will appear as a doublet of doublets (dd) . It couples to H5 (vicinal, ~2 Hz for furan) and F3 (vicinal H-F, ~10-14 Hz).[1]

-

H5 (Proton at C5): Will appear as a doublet of doublets (dd) . It couples to H4 (vicinal, ~2 Hz) and F3 (long-range H-F, ~4-6 Hz).[1]

-

Note: If the fluorine were at C5, the coupling pattern would be drastically different (H3 and H4 would be vicinal neighbors).[1]

-

Step 3: 19F NMR[1][8]

-

Purpose: Purity and inorganic fluoride check.

-

Signal: Single singlet (or doublet if proton-coupled).

-

Artifacts: Look for a sharp singlet at -188 ppm (free Fluoride ion, HF) or signals corresponding to NFSI byproducts (sulfonamides).

Step 4: LC-MS (Purity & Identity)

-

Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.

-

Target Mass: [M-H]⁻ = 129.07.

-

Bromine Check: Scrutinize the spectrum for masses at ~189/191 (Br isotopes). If present >5%, the bioactivity data will be compromised (Br is a different steric/electronic replacement).[1]

Figure 2: Quality Control Decision Tree for incoming fluorinated building blocks.

Applications in Drug Discovery[9]

Bioisosterism

This compound is primarily used as a bioisostere for:

-

2-Furoic Acid: The fluorine blocks metabolic oxidation at the C3 position, potentially increasing half-life (

). -

Ortho-Fluorobenzoic Acid: The furan ring is smaller and less lipophilic than a benzene ring (LogP reduction), improving solubility while maintaining the ortho-fluoro electronic environment.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (130 Da) and polarity, this acid is an ideal "fragment" for crystallographic screening.[1] It can bind in polar sub-pockets where the carboxylate forms a salt bridge (e.g., Lysine/Arginine residues) and the fluorine engages in multipolar interactions with the protein backbone.[1]

References

-

PubChem Compound Summary. (n.d.). This compound (CID 46845344). National Center for Biotechnology Information. Retrieved from [Link][1]

-

Namiki Shoji Co., Ltd. (2019). Building Blocks Catalogue. Retrieved from [Link][1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

- 1. CN102675015A - Decarboxylation and fluorination method for carboxylic acid - Google Patents [patents.google.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Note: Precision Synthesis of 3-Fluorofuran-2-Carboxylic Acid

Executive Summary

The synthesis of 3-fluorofuran-2-carboxylic acid from 3-bromofuran presents a unique challenge in heterocyclic chemistry due to the volatility of the intermediate (3-fluorofuran) and the requirement for precise regiocontrol. This guide outlines a robust, telescoped protocol that avoids the isolation of unstable intermediates. The method leverages a metal-halogen exchange followed by electrophilic fluorination , and a subsequent regioselective C2-lithiation/carboxylation .

This approach is superior to direct fluorination of furoic esters (which suffer from electronic deactivation) and avoids the low yields associated with "halogen dance" side reactions.

Strategic Analysis & Mechanistic Rationale

The Synthetic Challenge

-

Volatility: The intermediate, 3-fluorofuran, has a boiling point estimated near 60°C. Isolation via rotary evaporation typically leads to significant material loss.

-

Regioselectivity: Furan rings are prone to lithiation at both C2 and C5 positions.[1] However, the introduction of a fluorine atom at C3 creates a strong inductive effect that significantly acidifies the C2 proton, favoring C2-lithiation over C5.

-

Stability: 3-Lithiofuran is thermally unstable above -40°C, requiring strict cryogenic control to prevent ring fragmentation (Schlosser's base degradation).

Reaction Pathway Design

The synthesis consists of two distinct phases performed in a telescoped manner (one-pot or solution transfer):

-

Phase I (Fluorination): Conversion of 3-bromofuran to 3-fluorofuran via 3-lithiofuran and N-Fluorobenzenesulfonimide (NFSI).

-

Phase II (Carboxylation): Regioselective deprotonation of 3-fluorofuran at C2 using LDA, followed by CO₂ trapping.

Visualized Pathway (DOT Diagram)

Figure 1: Stepwise transformation pathway highlighting critical intermediates and mechanistic drivers.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[2] | Role | Notes |

| 3-Bromofuran | 1.0 | Starting Material | Commercial grade, stabilize with Cu wire if needed. |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent | 2.5M in Hexanes. Titrate before use. |

| NFSI | 1.2 | Fluorine Source | N-Fluorobenzenesulfonimide. Dissolved in THF.[2][3][4][5] |

| LDA | 1.1 | Base (Phase II) | Lithium Diisopropylamide. Freshly prepared recommended. |

| CO₂ (Dry Ice) | Excess | Electrophile | Dried through CaCl₂ tube if gaseous. |

| THF | Solvent | Medium | Anhydrous, distilled from Na/Benzophenone. |

Detailed Methodology

Phase I: Synthesis of 3-Fluorofuran (Solution Stream)

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

-

Solvation: Charge the flask with 3-bromofuran (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

-

Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Critical Checkpoint: Stir for exactly 30 minutes at -78°C. Do not warm, or the furan ring may fragment.

-

-

Fluorination: Add a solution of NFSI (1.2 equiv) in THF dropwise. The mixture may turn slightly yellow.

-

Quench & Wash (Crucial for Purity):

-

Quench with saturated NH₄Cl solution at -20°C.

-

Extract rapidly with cold pentane or diethyl ether .

-

Wash the organic layer with water (2x) to remove the sulfonimide byproduct.

-

STOP: Dry the organic layer over MgSO₄.[6] DO NOT EVAPORATE TO DRYNESS. 3-Fluorofuran is highly volatile. Keep as a concentrated solution (approx. 0.5–1.0 M).

-

Phase II: Regioselective Carboxylation

-

Deprotonation: Transfer the dried 3-fluorofuran solution to a fresh, dry flask under N₂. Cool to -78°C .[2][3][4][7]

-

Lithiation: Add LDA (1.1 equiv) dropwise.

-

Mechanistic Note: The fluorine at C3 acidifies the C2 position. Lithiation will occur exclusively at C2 within 30–60 minutes.

-

-

Carboxylation: Bubble excess anhydrous CO₂ gas through the solution (or pour the reaction mixture onto crushed dry ice) for 30 minutes.

-

Workup:

-

Allow the mixture to warm to room temperature.

-

Add 1M NaOH to extract the carboxylate salt into the aqueous phase (separating it from any unreacted neutral furan).

-

Separate phases. Acidify the aqueous phase carefully with 2M HCl to pH ~2.

-

Extract the precipitated acid with Ethyl Acetate (3x).

-

Dry over Na₂SO₄ and concentrate in vacuo to yield the crude solid.

-

Analytical Parameters & Troubleshooting

Expected Data

-

Yield: 45–60% (over two steps).

-

Physical State: White to off-white solid.

-

1H NMR (DMSO-d6):

-

δ ~7.8 ppm (dd, H5 proton, coupling with F).

-

δ ~13.0 ppm (broad s, COOH).

-

-

19F NMR:

-

Distinct signal around -130 to -140 ppm (relative to CFCl₃).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase I) | Ring fragmentation of 3-lithiofuran. | Ensure temp stays < -70°C during n-BuLi addition. |

| Low Yield (Phase II) | Volatility loss of 3-fluorofuran. | Use telescoped solution; avoid rotary evaporation. Use Pentane for extraction. |

| Regio-isomers | Lithiation at C5 instead of C2. | Use LDA (bulkier base) instead of n-BuLi in Phase II; ensure temp is -78°C. |

| Sulfonimide Contamination | Incomplete washing after NFSI. | Ensure thorough water/bicarbonate washes before Phase II. |

References

-

Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link

- Grounding: Establishes the directing effect of fluorine in lithiation reactions (ortho-lithi

-

Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations.[8] Organic Reactions, 26,[9] 1. Link

- Grounding: The foundational text for heteroatom-directed metal

-

Tofi, M., et al. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans.[1] Journal of Organic Chemistry, 70(24). Link

- Grounding: Confirms C2-lithiation preference in 3-substituted furans.

-

Leroux, F. R., et al. (2021).[10] Synthesis of 3-Amino-5-fluoroalkylfurans. Organic Letters, 23, 4915. Link

- Grounding: Provides modern context on handling fluorinated furan deriv

-

Sigma-Aldrich. n-Butyllithium Technical Bulletin.Link

- Grounding: Standard handling procedures for pyrophoric reagents.

Sources

- 1. mmlab.uoc.gr [mmlab.uoc.gr]

- 2. arkat-usa.org [arkat-usa.org]

- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 5. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 6. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. chemistry-chemists.com [chemistry-chemists.com]

- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

oxidation of 3-fluorofuran-2-carbaldehyde to carboxylic acid

Executive Summary

This guide details the oxidation of 3-fluorofuran-2-carbaldehyde (3-FFC) to 3-fluorofuran-2-carboxylic acid . The presence of the electron-rich furan ring combined with the electron-withdrawing fluorine substituent creates a specific synthetic challenge: the furan ring is highly susceptible to oxidative degradation and acid-catalyzed ring opening (polymerization) under standard harsh oxidation conditions (e.g., KMnO₄ or Chromic Acid).

Therefore, this protocol utilizes the Pinnick (Lindgren) Oxidation , widely regarded as the "Gold Standard" for sensitive heteroaromatic aldehydes. A secondary protocol using Silver Oxide (Ag₂O) is provided as a base-mediated alternative for ultra-acid-sensitive substrates.

Strategic Analysis & Chemical Logic

The Challenge: Furan Sensitivity

Furan rings are "acidophobic" and prone to electrophilic attack. In standard oxidations, the byproduct is often a strong oxidant or acid that attacks the C=C double bonds of the furan, leading to the formation of succindialdehyde derivatives (ring opening) or varying degrees of polymerization (brown tars).

The Solution: Pinnick Oxidation System

The Pinnick oxidation uses sodium chlorite (

-

Active Oxidant: Chlorous acid (

).[2] -

Critical Mechanism: The oxidation generates Hypochlorous Acid (

) as a byproduct.[1][2] -

The "Scavenger" Necessity: A scavenger (2-methyl-2-butene or resorcinol) is mandatory . It reacts with

faster than the furan ring does, producing innocuous byproducts (e.g., chlorohydrins) and driving the equilibrium forward.

Visualizing the Mechanism & Protection Strategy

The following diagram illustrates the reaction pathway and the critical role of the scavenger in preventing furan degradation.

Figure 1: Mechanistic pathway highlighting the critical "Scavenger Loop" required to protect the furan ring from HOCl-mediated destruction.

Primary Protocol: Pinnick Oxidation[1][2]

Applicability: Standard laboratory scale (1g – 50g). Expected Yield: 85–95%

Reagents & Materials

| Reagent | Equiv.[3][4][5][6][7][8][9][10] | Role | Notes |

| 3-Fluorofuran-2-carbaldehyde | 1.0 | Substrate | Purity >97% recommended. |

| Sodium Chlorite ( | 1.5 - 2.0 | Oxidant | Use 80% tech grade; calculate based on active content. |

| 1.5 - 2.0 | Buffer | Maintains pH ~3.5 to generate | |

| 2-Methyl-2-butene | 5.0 - 10.0 | Scavenger | Critical. Excess is required. Volatile (BP: 38°C). |

| 3:1 v/v | Solvent | t-BuOH suppresses radical side reactions. |

Step-by-Step Procedure

-

Preparation of Solvent System:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorofuran-2-carbaldehyde (1.0 equiv) in

(approx. 10 mL per gram of substrate). -

Add 2-methyl-2-butene (5.0 equiv). Note: Add this BEFORE the oxidant.

-

-

Oxidant Solution Preparation:

-

Separately, dissolve

(1.5 equiv) and -

Safety: Do not mix solid

with organic material directly; it is an explosion hazard.

-

-

Reaction Initiation:

-

Cool the substrate solution to 0°C (ice bath).

-

Add the aqueous oxidant solution dropwise over 30–60 minutes via an addition funnel.

-

Why? Controlling the addition rate prevents a "runaway" exotherm and keeps the local concentration of

low, allowing the scavenger to work effectively.

-

-

Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

TLC Monitoring: Eluent: 5% MeOH in DCM. Stain: Bromocresol Green (acid turns yellow) or UV.

-

Target: Complete disappearance of the aldehyde spot.

-

-

Workup (Critical for Furan Stability):

-

Quench: If unreacted oxidant remains (starch-iodide paper turns blue), add saturated aqueous

(sodium thiosulfate) until the paper remains white. -

Basification: Add 1N

to adjust pH to ~10-11. (The acid product is now the carboxylate salt: water-soluble). -

Wash: Extract the aqueous layer with Diethyl Ether or MTBE (

). Discard these organics (removes non-acidic impurities/scavenger byproducts). -

Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1N

to pH 3.0 .-

Caution: Do not drop below pH 2.0. Highly acidic conditions can degrade the fluorofuran.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

).[11] -

Drying: Dry combined organics over

, filter, and concentrate in vacuo (bath temp < 40°C).

-

Alternative Protocol: Silver Oxide ( )

Applicability: Use only if the Pinnick method causes degradation (e.g., if the 3-fluoro group makes the ring exceptionally acid-labile). Pros: Basic conditions avoid acid-catalyzed ring opening. Cons: Expensive; atom economy is poor.

-

Dissolution: Dissolve aldehyde (1.0 equiv) in THF/Water (1:1).

-

Reagent Addition: Add

(2.2 equiv) and-

Note:

forms in situ as a black precipitate.

-

-

Reaction: Stir vigorously at RT for 2–12 hours.

-

Workup: Filter through Celite to remove silver solids. Acidify the filtrate carefully to pH 3.0 and extract with Ethyl Acetate.

Quality Control & Validation

Every batch must be self-validated using the following parameters.

| Method | Observation | Interpretation |

| 1H NMR | Disappearance of singlet at | Complete consumption of Aldehyde. |

| 1H NMR | Appearance of broad singlet at | Formation of Carboxylic Acid.[1][2][6][7][8][9] |

| 19F NMR | Shift in fluorine signal relative to starting material. | Confirms Fluorine retention (no defluorination). |

| HPLC | Single peak, shorter retention time than aldehyde (in Reverse Phase). | Purity check. |

| Visual | White to off-white solid. | Brown/Black indicates polymerization/decomposition. |

Troubleshooting Guide

-

Problem: Low Yield / Brown Tar.

-

Cause: Inefficient scavenging of HOCl or pH too low during workup.

-

Fix: Increase 2-methyl-2-butene to 10 equiv. Ensure internal temperature stays < 25°C. Stop acidification at pH 3.5.

-

-

Problem: Incomplete Reaction.

-

Cause: Old

. -

Fix: Titrate chlorite or add 0.5 equiv extra.

-

Workflow Diagram

Figure 2: Logical workflow for the isolation of the target acid, emphasizing the pH swing purification strategy.

References

-

Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890. Link

-

Pinnick, H. W., & Kraus, G. A. (1980). Oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 45(6), 1175–1176. Link

-

Raheem, K. S., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2). (Detailed mechanism of HOCl formation). Link

-

Organic Syntheses. (2011). Oxidation of Aldehydes to Carboxylic Acids: General Protocols. Organic Syntheses Coll.[3] Vol. 10, p. 584. Link

Sources

- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN102675015B - Decarboxylation and fluorination method for carboxylic acid - Google Patents [patents.google.com]

- 7. tdcommons.org [tdcommons.org]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 3-Fluorofuran-2-Carboxylic Acid as a Strategic Building Block in Pharmaceutical Development

Introduction: The Fluorine Advantage in Heterocyclic Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of successful lead optimization.[1][2] Fluorine, being small and highly electronegative, can profoundly alter a molecule's physicochemical properties, including metabolic stability, binding affinity, lipophilicity, and basicity (pKa) of nearby functional groups.[1][2] When integrated into heterocyclic systems—scaffolds present in approximately 85% of all bioactive compounds—the effects are amplified, offering chemists a powerful tool to navigate the complexities of drug design.[2]

Fluorinated heterocycles are prevalent in numerous FDA-approved drugs, where they contribute to enhanced potency, improved pharmacokinetic profiles, and novel intellectual property.[3] 3-Fluorofuran-2-carboxylic acid emerges as a particularly valuable building block, combining the unique electronic properties of a fluorinated furan ring with the versatile reactivity of a carboxylic acid. This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in pharmaceutical synthesis.

Physicochemical Profile and Reactivity of this compound

The furan ring is a common five-membered aromatic heterocycle found in many pharmacologically active substances.[4] The introduction of a fluorine atom at the C3 position significantly influences the electronic nature of the furan system. The fluorine atom acts as a strong electron-withdrawing group via the inductive effect, which acidifies the carboxylic acid proton, making it more reactive, and modulates the electron density of the aromatic ring. This electronic perturbation can lead to enhanced binding interactions with target proteins.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃FO₃ | PubChem[5] |

| Molecular Weight | 130.07 g/mol | PubChem[5] |

| Monoisotopic Mass | 130.00662 Da | PubChem[5] |

| Predicted XlogP | 0.9 | PubChem[5] |

| SMILES | C1=COC(=C1F)C(=O)O | PubChem[5] |

The primary utility of this building block lies in the reactivity of its carboxylic acid group, which serves as a handle for a wide array of synthetic transformations, most notably the formation of amide bonds—the single most common reaction in medicinal chemistry.[6]

Core Application: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7][8] Therefore, activation of the carboxylic acid is required. This section provides detailed protocols for the synthesis of amide derivatives from this compound, a critical step in generating libraries of potential drug candidates.

Caption: Drug discovery workflow using this compound.

Protocol 1: General Amide Coupling via Carbodiimide Activation (EDC/NHS)

This protocol is a robust and widely used method for forming amide bonds under mild conditions. The use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) generates a more stable active ester intermediate, minimizing side reactions and improving yields.[7][8]

Materials:

-

This compound

-

Amine of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for amine salts)

-

Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard work-up reagents: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄ or MgSO₄.

Step-by-Step Methodology:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1-0.5 M concentration).

-

Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature. The formation of the active ester intermediate typically takes 15-60 minutes.

-

Causality Note: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. NHS rapidly traps this intermediate to form a semi-stable NHS ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[8]

-

-

Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of the reaction solvent. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.2 eq) to liberate the free amine. Add this amine solution to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Work-up:

-

If using DMF, dilute the mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by standard aqueous washes.

-

If using DCM, dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ (to remove unreacted NHS and carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude amide product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Caption: General mechanism for EDC/NHS mediated amide coupling.

Protocol 2: Coupling for Sterically Hindered Substrates via Acyl Fluoride

For challenging couplings involving sterically hindered amines or electron-deficient anilines, standard methods may fail. Converting the carboxylic acid to an acyl fluoride intermediate provides a highly efficient alternative. Acyl fluorides exhibit reactivity comparable to activated esters but with significantly less steric bulk.[9][10]

Materials:

-

This compound

-

Fluorinating agent: Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST)

-

Hindered amine of interest

-

Base: Pyridine or DIPEA

-

Anhydrous Solvent: DCM or Acetonitrile

Step-by-Step Methodology:

-

Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

-

Slowly add the fluorinating agent (e.g., Cyanuric fluoride, 0.4 eq). Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

-

Causality Note: Reagents like cyanuric fluoride convert the carboxylic acid directly to the corresponding acyl fluoride. This intermediate is stable enough to be isolated but is typically used in situ.[10] Its high reactivity is driven by the polarity of the C-F bond and its small size, which facilitates nucleophilic attack.[9]

-

-

Amine Coupling: Add the hindered amine (1.2 eq) and an additional equivalent of base (e.g., DIPEA, 1.2 eq) to the reaction mixture.

-

Reaction: The reaction may proceed at room temperature or require gentle heating (40-60 °C) depending on the reactivity of the amine. Monitor progress by LC-MS.

-

Work-up and Purification: Follow the standard work-up and purification procedures described in Protocol 1.

Table 2: Comparison of Common Amide Coupling Reagents

| Reagent System | Additive | Base | Key Advantages | Common Side Reactions |

| EDC | NHS, HOBt | DIPEA (opt.) | Water-soluble byproducts, mild conditions.[7][8] | Racemization (if no additive), N-acylation of urea byproduct. |

| HATU/HBTU | None | DIPEA | High reactivity, fast reaction times, low racemization. | Cost, potential for guanidinylation of primary amines. |

| PyBOP | None | DIPEA | Effective for solid-phase synthesis, stable reagent. | Phosphonium byproducts can complicate purification. |

| Cyanuric Fluoride | Pyridine | Pyridine/DIPEA | Excellent for hindered substrates, forms stable acyl fluoride intermediate.[9] | Reagent is moisture-sensitive and requires careful handling. |

Safety and Handling

-

This compound: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Coupling Reagents: EDC is a moisture-sensitive irritant. HATU and PyBOP are potent sensitizers. DAST and other fluorinating agents are corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme care.

-

Solvents: DCM is a suspected carcinogen. DMF is a reproductive toxin. Minimize exposure and use only in a fume hood.

Conclusion

This compound is a strategic and versatile building block for modern pharmaceutical research. Its unique electronic properties, conferred by the C3-fluorine substituent, offer a valuable tool for modulating the biological activity and pharmacokinetic profile of lead compounds. The robust and adaptable protocols for amide bond formation detailed in this guide provide a clear pathway for researchers to efficiently incorporate this valuable scaffold into their drug discovery programs, accelerating the generation of novel and diverse chemical libraries.

References

- Title: Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: RSC Publishing URL

- Title: Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: RSC Publishing URL

- Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL

- Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC URL

- Title: Key developments in fluorinated heterocycles Source: Taylor & Francis URL

- Title: this compound (C5H3FO3)

- Title: A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature Source: Organic & Biomolecular Chemistry - RSC Publishing URL

- Title: Application Notes and Protocols for Amide Coupling with Carboxylic Acids Source: Benchchem URL

- Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Bender MedSystems URL

- Title: Amide coupling reaction in medicinal chemistry.

- Title: Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents Source: Beilstein Journal of Organic Chemistry URL

- Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL

- Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. PubChemLite - this compound (C5H3FO3) [pubchemlite.lcsb.uni.lu]

- 6. hepatochem.com [hepatochem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

Application Note: Decarboxylative Fluorination Strategies for Furan Derivatives

Executive Summary & Scientific Rationale

The introduction of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, serving to modulate lipophilicity (

Traditional electrophilic fluorination (e.g., using

This guide details two validated protocols for the decarboxylative fluorination of furan-2-carboxylic and furan-3-carboxylic acids:

-

Method A: Silver-Catalyzed Radical Fluorination (The Industry Standard).

-

Method B: Transition-Metal-Free Fluorination (The "Green" Alternative for Electron-Rich Systems).

Mechanistic Foundation

Understanding the radical nature of this transformation is critical for troubleshooting. Unlike nucleophilic substitutions (

The Radical Pathway (Ag-Catalyzed)

The reaction relies on the oxidation of Ag(I) to a reactive Ag(II)-F species by Selectfluor. This high-valent silver species oxidizes the carboxylate, triggering decarboxylation. The resulting furan radical abstracts a fluorine atom, propagating the cycle.

Figure 1: Catalytic cycle for Silver-mediated decarboxylative fluorination. The critical step is the generation of the transient furan radical.

Method A: Silver-Catalyzed Protocol

Best for: General furan substrates, including those with electron-withdrawing substituents.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: Furan-2-carboxylic acid (1.0 equiv).

-

Fluorinating Agent: Selectfluor (F-TEDA-BF4) (2.0 equiv).

-

Catalyst: Silver Nitrate (

) (0.2 equiv / 20 mol%). -

Solvent: Acetone / Water (1:1 v/v). Note: The biphasic nature helps solubilize Selectfluor while protecting the radical.

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Protocol

-

Setup: Flame-dry a reaction tube equipped with a magnetic stir bar. Allow to cool under argon.

-

Charging: Add Furan-carboxylic acid (1.0 mmol),

(34 mg, 0.2 mmol), and Selectfluor (708 mg, 2.0 mmol) to the tube. -

Solvent Addition: Add degassed Acetone (5 mL) and Distilled Water (5 mL).

-

Expert Tip: Degassing is crucial. Dissolved oxygen acts as a radical trap, significantly lowering yields.

-

-

Reaction: Seal the tube and stir at 50–65 °C for 10–12 hours.

-

Observation: The reaction mixture often turns dark brown/black due to silver oxide formation; this is normal.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Diethyl Ether (

) or Dichloromethane (DCM). -

Filter through a pad of Celite to remove silver salts.

-

Wash the filtrate with water (

) and brine.

-

-

Purification: Dry over

, concentrate under reduced pressure (careful: fluorofurans can be volatile), and purify via silica gel chromatography.

Method B: Metal-Free Protocol (Green Chemistry)

Best for: Electron-rich furans (e.g., alkyl-substituted) where metal contamination is a concern. This method relies on the inherent nucleophilicity of the heteroaromatic ring to initiate the reaction with Selectfluor.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: Furan-carboxylic acid (1.0 equiv).

-

Fluorinating Agent: Selectfluor (2.5 equiv).

-

Base:

(Sodium or Lithium Carbonate) (2.0 equiv). -

Solvent: Acetonitrile (

) / Water (4:1).

Experimental Workflow

Figure 2: Operational workflow for transition-metal-free fluorination.

Step-by-Step Protocol

-

Charging: To a reaction vial, add the furan acid (0.5 mmol), Selectfluor (443 mg, 1.25 mmol), and

(74 mg, 1.0 mmol). -

Solvation: Add

(4 mL) and Water (1 mL). -

Reaction: Stir vigorously at 60 °C for 12 hours.

-

Mechanism Note: In the absence of silver, the base aids in the formation of the carboxylate, which undergoes a charge-transfer complex formation with Selectfluor, leading to decarboxylation.

-

-

Workup: Dilute with Ethyl Acetate, wash with saturated

to remove unreacted acid, then brine.

Comparative Analysis & Troubleshooting

Reagent Compatibility Table

| Parameter | Method A (Ag-Catalyzed) | Method B (Metal-Free) |

| Oxidant | Selectfluor | Selectfluor |

| Temperature | 50–65 °C | 40–80 °C |

| Substrate Scope | Broad (Electron-poor & rich) | Limited to Electron-rich |

| Functional Group Tolerance | High (tolerates ketones, esters) | Moderate (sensitive to strong base) |

| Primary Risk | Silver residue in Pharma products | Lower yields for deactivated rings |

Troubleshooting Guide (Expertise)

-

Low Yield / Unreacted Starting Material:

-

Cause: Selectfluor decomposition or Oxygen inhibition.

-

Fix: Increase Selectfluor to 3.0 equivalents. Ensure rigorous degassing (freeze-pump-thaw is ideal).

-

-

Explosive Risks (Safety):

-

Product Volatility:

-

Many fluorinated furans (especially 2-fluorofuran) have low boiling points. Do not use high-vacuum for drying. Use a rotary evaporator at >100 mbar and 25 °C, or distill the solvent carefully.

-

References

-

Ag-Catalyzed Mechanism (Seminal Work): Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[4][5] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404.[5] Link

-

Metal-Free Heteroaromatic Fluorination: Qiao, Y., Si, Y., Yang, M., & Wu, J. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters, 19(6), 1410–1413.[6] Link

-

General Radical Fluorination Review: P. Xu, P. López-Rojas, T. Ritter. (2021).[7] Radical Decarboxylative Carbometalation of Benzoic Acids. Journal of the American Chemical Society, 143, 5349-5354.[7] Link

-

Photocatalytic Context: Ventre, S., Petronijevic, F. R., & MacMillan, D. W. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. Link

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]

- 3. CN102675015A - Decarboxylation and fluorination method for carboxylic acid - Google Patents [patents.google.com]

- 4. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]

- 5. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]

Application Note: Synthesis and Derivatization of 3-Fluorofuran-2-Carboxamides

Abstract & Strategic Rationale

The furan ring is a classic bioisostere for phenyl and heteroaromatic rings in drug design, offering reduced lipophilicity and unique hydrogen-bonding vectors. However, the furan scaffold is often plagued by metabolic instability; the electron-rich C3–C4 bond is susceptible to cytochrome P450-mediated oxidation, leading to ring opening and the formation of reactive, toxic unsaturated dialdehydes (e.g., cis-2-butene-1,4-dial).[1]

Why 3-Fluorination? Incorporating a fluorine atom at the C3 position serves a dual purpose:

-

Metabolic Blocking: The high strength of the C–F bond (approx. 116 kcal/mol) and its electron-withdrawing nature deactivate the furan ring towards oxidative metabolism, significantly improving half-life (

). -

Electronic Modulation: The fluorine atom lowers the pKa of the neighboring C2-carboxamide N-H via an inductive effect, potentially strengthening hydrogen bond donor capability in the target binding pocket.

This guide details a robust, scalable protocol for synthesizing the 3-fluorofuran-2-carboxylic acid core and its subsequent derivatization into carboxamides using modern coupling technologies.

Synthetic Strategy Overview

Direct fluorination of furan-2-carboxamides is generally low-yielding due to poor regioselectivity and the sensitivity of the furan ring to oxidants. Therefore, this protocol utilizes a modular approach :

-

Core Synthesis: Construction of the fluorinated scaffold via Magnesium-Halogen Exchange (Turbo Grignard) on a brominated precursor.

-

Derivatization: High-efficiency amide coupling using Propylphosphonic Anhydride (T3P®) to minimize side reactions and simplify purification.

Workflow Diagram

Figure 1: Strategic workflow for the synthesis of 3-fluorofuran-2-carboxamide derivatives.

Module A: Synthesis of the Core Scaffold

Target: this compound (CAS: 401-56-9) Precursor: Ethyl 3-bromofuran-2-carboxylate

Rationale: The "Turbo Grignard" Advantage

Traditional Lithium-Halogen exchange (using n-BuLi) on ester-containing substrates is perilous due to the competing nucleophilic attack on the carbonyl group. We utilize Knochel’s Turbo Grignard (i-PrMgCl·LiCl), which allows for rapid halogen exchange at moderate low temperatures (-40°C to -20°C) while being kinetically slow to attack the ester function.

Protocol 1: Magnesiation-Fluorination

Scale: 10 mmol basis

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Substrate Solution: Dissolve Ethyl 3-bromofuran-2-carboxylate (2.19 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to -40°C (acetonitrile/dry ice bath).

-

Exchange: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11 mmol) over 10 minutes. Maintain internal temperature below -35°C.

-

Checkpoint: Stir at -40°C for 30 minutes. (Optional: Quench a small aliquot with D2O and check by GC/MS; disappearance of Br peak confirms exchange).

-

-

Fluorination: Dissolve N-Fluorobenzenesulfonimide (NFSI) (3.47 g, 11 mmol) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the magnesiate mixture at -40°C.

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 2 hours.

-

Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with Et2O (3 x 30 mL). Wash combined organics with water and brine.[2] Dry over Na2SO4 and concentrate carefully (product is semi-volatile).

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

-

Yield Expectation: 60–75%

-

Data: 19F NMR should show a singlet around -130 to -140 ppm (relative to CFCl3).

-

Protocol 2: Hydrolysis to Acid

-

Dissolve the ethyl ester (from Protocol 1) in THF (3 volumes).

-

Add LiOH·H2O (2.0 equiv) dissolved in water (1 volume).

-

Stir at RT for 4 hours. Note: Avoid heating to prevent decarboxylation.

-

Acidify carefully with 1M HCl to pH 2–3 at 0°C.

-

Extract with EtOAc (3x), dry (MgSO4), and concentrate to afford the white crystalline solid. Use directly in Module B.

Module B: High-Efficiency Amide Coupling

Reagent of Choice: Propylphosphonic Anhydride (T3P®)

Rationale: Why T3P?

Coupling electron-deficient heteroaromatic acids is challenging. Standard reagents like EDC/HOBt often suffer from slow kinetics and difficult byproduct removal.[3]

-

T3P acts as a potent dehydrating agent, forming a mixed anhydride.

-

Solubility: T3P byproducts are water-soluble, eliminating the need for chromatography in many library syntheses.

-

Safety: Non-explosive (unlike HOBt/HOAt variants).

Protocol 3: T3P-Mediated Coupling

Scale: 0.5 mmol (Parallel Library Compatible)

| Reagent | Equiv.[3][4][5][6] | Role |

| This compound | 1.0 | Core Scaffold |

| Amine (R-NH2) | 1.1 | Diversity Element |

| T3P (50% w/w in EtOAc) | 2.0 | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 | Base |

| Ethyl Acetate (EtOAc) | [0.2 M] | Solvent |

Step-by-Step:

-

Charge: To a reaction vial, add the Acid (65 mg, 0.5 mmol), Amine (0.55 mmol), and EtOAc (2.5 mL).

-

Base: Add DIPEA (260 µL, 1.5 mmol). Stir for 5 minutes.

-

Activation: Add T3P solution (approx. 600 µL, 1.0 mmol) dropwise.

-

Reaction: Cap and stir at RT for 2–4 hours.

-

Note: If the amine is sterically hindered (e.g., tert-butylamine, ortho-substituted aniline), heat to 50°C.

-

-

Workup (The "Wash" Method):

-

Dilute reaction mixture with EtOAc (10 mL).

-

Wash 1: Water (5 mL).

-

Wash 2: Sat. NaHCO3 (5 mL) – Removes unreacted acid/T3P byproducts.

-

Wash 3: 1M HCl (5 mL) – Removes unreacted amine.

-

Wash 4: Brine.

-

-

Isolation: Dry organic layer (Na2SO4), filter, and concentrate.

-

Result: Usually >95% purity. If necessary, recrystallize from EtOH/Heptane.

Coupling Decision Tree

Figure 2: Decision logic for selecting coupling conditions based on amine properties.

Quality Control & Validation

Key Analytical Markers

When validating the synthesis, look for these specific signals:

| Technique | Parameter | Expected Observation |

| 1H NMR | Furan C4-H | Doublet of doublets (coupling to F and C5-H). |

| 1H NMR | Furan C5-H | Doublet of doublets (coupling to F and C4-H). |

| 19F NMR | Chemical Shift | -125 to -145 ppm (Singlet or doublet depending on H-decoupling). This is diagnostic. Non-fluorinated precursor has no signal here. |

| LC-MS | Retention Time | 3-Fluoro analogs generally elute earlier than non-fluorinated counterparts on C18 due to polarity, but later than hydroxy-metabolites. |

Troubleshooting Guide

-

Issue: Low yield in Step 1 (Fluorination).

-

Cause: Moisture in THF or warming too fast.

-

Fix: Ensure THF is distilled/dried. Keep internal temp < -35°C during NFSI addition.

-

-

Issue: Decarboxylation during hydrolysis.

-

Cause: Acidic workup was too harsh or heating was applied.

-

Fix: Acidify only to pH 3 at 0°C and extract immediately. Do not reflux the hydrolysis step.

-

-

Issue: Amide coupling incomplete.

-

Cause: Amine is a poor nucleophile (e.g., electron-deficient aniline).

-

Fix: Switch solvent to Pyridine (acts as solvent and base) and heat to 60°C with T3P.

-

References

-